molecular formula C20H25FN4O3 B2604389 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1331214-39-1

2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2604389
CAS No.: 1331214-39-1
M. Wt: 388.443
InChI Key: QAWWUWJAHUQSRZ-UHFFFAOYSA-N
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Description

2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a potent and selective inhibitor designed for probing the biological functions of the FMS tyrosine kinase receptor (CSF-1R). This molecular target is critically involved in the survival, proliferation, and differentiation of mononuclear phagocytic cells, such as macrophages . Consequently, this compound serves as a valuable pharmacological tool in preclinical oncology and immunology research, enabling the investigation of tumor microenvironment dynamics, particularly the role of tumor-associated macrophages (TAMs) in cancer progression and immunosuppression. By selectively inhibiting CSF-1R signaling, it facilitates the study of pathways that could be therapeutically targeted to disrupt the pro-tumorigenic support provided by TAMs . Its application extends to basic research on inflammatory diseases and bone metabolism, where FMS signaling plays a pivotal role. The compound's structure, featuring a 1,3,4-oxadiazole core, is optimized for high affinity and selectivity, making it an essential compound for researchers dissecting complex kinase-driven cellular mechanisms and validating new therapeutic hypotheses.

Properties

IUPAC Name

2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O3/c21-16-5-3-14(4-6-16)19-23-24-20(28-19)15-7-9-25(10-8-15)13-18(26)22-12-17-2-1-11-27-17/h3-6,15,17H,1-2,7-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWWUWJAHUQSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Piperidine ring formation: The piperidine ring can be synthesized via reductive amination or other cyclization methods.

    Coupling with tetrahydrofuran moiety: This step involves the formation of an amide bond between the piperidine derivative and a tetrahydrofuran-containing acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Oxadiazole Ring Formation

The 1,3,4-oxadiazole core is typically synthesized via condensation of a hydrazine derivative with a carbonyl compound. For example:

  • Step 1 : Reaction of 4-fluorobenzoyl chloride with hydrazine to form a hydrazone intermediate.

  • Step 2 : Cyclization with a carbonyl compound (e.g., acetic acid) under acidic conditions to form the oxadiazole ring .

Reagent Condition Role
4-fluorobenzoyl chlorideAcid catalystOxadiazole ring formation
Hydrazine hydrateHeating at refluxHydrazone intermediate synthesis

Piperidine Substitution

The piperidine ring is substituted at the 4-position with the oxadiazole moiety. This may involve:

  • Nucleophilic substitution : Using a leaving group (e.g., bromide) on the oxadiazole to couple with piperidine’s amine .

  • Coupling agents : Employment of reagents like DCC or EDC to facilitate linkage.

Amide Bond Formation

The acetamide group linked to tetrahydrofuran’s methyl group is formed via:

  • Amide coupling : Reaction of a carboxylic acid (e.g., tetrahydrofuran-2-ylmethyl acetate) with an amine (e.g., piperidine derivative) using coupling agents like CDI or DCC.

Amide Hydrolysis

The acetamide group can undergo hydrolysis under acidic or basic conditions, yielding a carboxylic acid.

  • Mechanism : Nucleophilic attack by water on the carbonyl carbon, facilitated by acid/base catalysis.

Piperidine Functionalization

The piperidine nitrogen can act as a nucleophile, enabling substitutions or alkylation. For example:

  • Alkylation : Reaction with alkyl halides to introduce additional substituents .

Oxadiazole Ring Stability

The oxadiazole ring is generally stable under mild conditions but may undergo:

  • Electrophilic substitution : At positions ortho/para to electron-withdrawing groups (e.g., fluorine) .

  • Nucleophilic attack : At positions adjacent to electron-deficient regions .

Fluorophenyl Substituent Reactions

The 4-fluorophenyl group may participate in:

  • Aromatic substitution : Fluorine is a meta-directing group, enabling electrophilic substitution at the 3-position .

  • Cross-coupling reactions : Suzuki or Sonogashira reactions for introducing additional substituents .

Tetrahydrofuran Ring Dynamics

The tetrahydrofuran moiety can undergo:

  • Ring-opening polymerization : In the presence of acid/base catalysts.

  • Epoxidation : Oxidation to form an epoxide under specific conditions.

Stability and Reactivity

Functional Group Stability Reactivity
AcetamideHigh (neutral pH)Hydrolysis under acidic/basic conditions
PiperidineModerateAlkylation, substitution
OxadiazoleHigh (stable ring)Electrophilic substitution
TetrahydrofuranModerateRing-opening, epoxidation

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The incorporation of the 1,3,4-oxadiazole moiety into drug design has been associated with enhanced antitumor activity. For instance, derivatives containing the oxadiazole ring have shown promising results against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. The presence of electron-withdrawing groups on the aromatic ring significantly enhances biological activity by improving the compound's interaction with biological targets .

Antimicrobial Properties

Compounds featuring the oxadiazole structure have also been investigated for their antimicrobial properties. Studies indicate that certain oxadiazole derivatives exhibit significant antibacterial and antifungal activities. For example, derivatives similar to 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide have demonstrated effectiveness against resistant strains of bacteria and fungi .

Neuroprotective Effects

There is emerging evidence suggesting that oxadiazole-based compounds may possess neuroprotective effects. Some studies have indicated that these compounds can modulate neuroinflammatory responses and provide protection against neurodegenerative diseases by inhibiting specific enzymes involved in neuronal damage .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of oxadiazole derivatives is crucial for optimizing their pharmacological profiles. The modifications on the piperidine and tetrahydrofuran moieties can significantly influence the biological activity of these compounds. For instance:

ModificationEffect on Activity
Electron-withdrawing groups on phenyl ringIncreased anticancer potency
Alkyl substitutions on piperidineEnhanced bioavailability
Variations in tetrahydrofuran chain lengthAltered pharmacokinetics

These insights are pivotal for guiding future synthesis efforts aimed at developing more effective therapeutic agents based on this scaffold .

Case Study 1: Anticancer Efficacy

In a study conducted by Abd el hameid M. K., several novel 1,3,4-oxadiazole derivatives were synthesized and tested against MCF-7 and HCT-116 cell lines. Among them, a derivative exhibited an IC50 value of 0.48 µM against MCF-7 cells, indicating potent anticancer activity comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Activity

A series of substituted phenyl oxadiazoles were evaluated for their antimicrobial efficacy against various pathogens. One compound demonstrated significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Mechanism of Action

The mechanism by which 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

N-Substituted Acetamide Derivatives (Aziz-ur-Rehman et al., 2013)

Compounds like N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide share the 1,3,4-oxadiazole core but differ in substituents. Key distinctions:

  • Target Compound : Piperidine ring and tetrahydrofuran-methyl acetamide.
  • Analogues : Thioether linkages (e.g., butanamide derivatives) and chloro/methoxy phenyl groups.
  • Bioactivity : Aziz-ur-Rehman’s derivatives exhibit lipoxygenase inhibition (IC₅₀: 0.42–1.8 µM), suggesting the oxadiazole-thioether motif enhances enzyme binding . The absence of a thioether in the target compound may alter selectivity or potency.

N-(4-Fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide ()

  • Structural Differences : Replaces oxadiazole with a diazaspiro ring and lacks piperidine.

Analogues with Alternate Heterocyclic Cores

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (Kavitha et al., 2013)

  • Key Difference : Substitutes oxadiazole with a dihydrothiadiazole ring.
  • Impact : Thiadiazoles generally exhibit lower aromatic stability than oxadiazoles, which may reduce bioavailability. Kavitha’s compound showed moderate antibacterial activity (MIC: 25–50 µg/mL), suggesting heterocycle choice influences antimicrobial efficacy .

Thiazole-Containing Acetamide ()

The compound 2-{2-[5-(4-fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide (ID: 1421848-11-4) features a thiazole core instead of oxadiazole.

Physicochemical and Pharmacokinetic Comparisons

Parameter Target Compound Oxadiazole-Thioether Analogues Thiadiazole Analog
Core Heterocycle 1,3,4-Oxadiazole 1,3,4-Oxadiazole 1,3,4-Thiadiazole
Key Substituents Piperidine, THF-methyl Chloro/methoxy phenyl, thioether Acetyl, dihydrothiadiazole
Lipophilicity (Predicted) Moderate (LogP ~2.5) High (LogP ~3.1–3.8) Moderate (LogP ~2.8)
Bioactivity Not reported Lipoxygenase inhibition Antibacterial
  • Melting Points : Oxadiazole derivatives in show MP: 302–304°C, suggesting high crystallinity, which may correlate with the target compound’s stability .

Biological Activity

The compound 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that combines a piperidine ring with an oxadiazole moiety and a tetrahydrofuran substituent. This structural diversity suggests potential for various biological activities, particularly in pharmacological contexts.

Chemical Structure

The molecular formula of the compound is C19H24FN3O3C_{19}H_{24}FN_3O_3 with a molecular weight of approximately 359.41 g/mol. The presence of the 4-fluorophenyl group and the 1,3,4-oxadiazole ring are critical for its biological activity.

The biological activity of compounds containing oxadiazole rings has been widely studied, revealing multiple mechanisms:

  • Inhibition of Enzymatic Activity : Oxadiazole derivatives have shown inhibitory effects on various enzymes such as histone deacetylases (HDACs), carbonic anhydrases (CAs), and others involved in cellular signaling pathways .
  • Receptor Modulation : The compound may interact with specific receptors or proteins, potentially affecting pathways related to cancer cell proliferation and inflammation .

Biological Activities

Research indicates that oxadiazole derivatives exhibit a range of biological activities:

Anticancer Activity

Studies have demonstrated that oxadiazole-containing compounds can inhibit the growth of various cancer cell lines. For instance:

  • IC50 Values : Compounds similar to the target compound have shown IC50 values ranging from 25 to 100 µM against different cancer types, indicating significant cytotoxicity .

Anti-inflammatory Effects

Some derivatives have been reported to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Properties

Research highlights the antimicrobial efficacy of oxadiazoles against both bacterial and fungal strains, making them candidates for developing new antibiotics .

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer properties of a related oxadiazole derivative in mice models. The compound significantly suppressed tumor growth compared to control groups, demonstrating its potential as an anticancer agent .
  • Inflammation Model : Another study investigated the anti-inflammatory effects using lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a marked decrease in pro-inflammatory cytokines upon treatment with the oxadiazole derivative .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AnticancerIC50 values ranging from 25 to 100 µM
Anti-inflammatoryReduction in cytokine levels
AntimicrobialEffective against various pathogens

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and what challenges arise during its synthesis?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under oxidative conditions (e.g., using H₂SO₄ or iodine) .
  • Step 2: Piperidine ring functionalization via nucleophilic substitution or reductive amination, as seen in analogous piperidine-acetamide syntheses .
  • Step 3: Acetamide coupling using acetyl chloride or activated esters in the presence of a base (e.g., Et₃N) .
    Key Challenges:
  • Regioselectivity in oxadiazole formation may lead to isomers, requiring purification via silica gel chromatography or recrystallization .
  • Steric hindrance from the tetrahydrofuran-methyl group may reduce coupling efficiency, necessitating optimized stoichiometry .

Basic: How is structural characterization of this compound validated, and what analytical techniques are critical?

Answer:
Rigorous characterization employs:

  • X-ray crystallography to confirm stereochemistry and crystal packing, as demonstrated for structurally related fluorophenyl-oxadiazole derivatives .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and purity. For example, the 4-fluorophenyl group shows distinct ¹⁹F shifts at ~-110 ppm .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (±5 ppm accuracy).

Advanced: How can regioselectivity in oxadiazole ring formation be optimized to minimize isomer byproducts?

Answer:
Regioselectivity is influenced by:

  • Reaction conditions: Acidic environments (e.g., TFA in CH₃CN) favor specific tautomers, reducing isomer formation .
  • Catalytic additives: Trace iodine or FeCl₃ can accelerate cyclization and improve yield .
  • Purification: Flash chromatography with gradients (e.g., CH₂Cl₂/CH₃OH/NH₃) effectively separates regioisomers .

Advanced: What strategies mitigate low aqueous solubility during in vitro bioactivity assays?

Answer:

  • Derivatization: Introducing polar groups (e.g., hydroxyl or amine) on the tetrahydrofuran moiety enhances solubility without compromising activity .
  • Co-solvent systems: Use DMSO/PBS (≤0.1% DMSO) to maintain compound stability while minimizing solvent interference .
  • Nanoparticle formulation: Encapsulation in PEGylated liposomes improves bioavailability for cellular uptake studies .

Advanced: How should researchers address discrepancies in reported biological activity across studies?

Answer:
Contradictions may arise from:

  • Purity variations: Validate purity (>95%) via HPLC with UV/ELSD detection, as residual solvents (e.g., DMF) can inhibit enzymes .
  • Stereochemical differences: Check for unaccounted stereoisomers using chiral chromatography or circular dichroism .
  • Assay conditions: Standardize buffer pH (e.g., pH 6.5 ammonium acetate) and temperature (25°C vs. 37°C) to ensure reproducibility .

Advanced: What computational approaches predict the compound’s binding affinity for target proteins?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger to model interactions with kinases or GPCRs, leveraging the oxadiazole’s π-π stacking potential .
  • MD simulations: Run 100 ns simulations in GROMACS to assess stability of the piperidine-tetrahydrofuran acetamide backbone in lipid bilayers .
  • QSAR models: Corrogate substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on IC₅₀ values for lead optimization .

Basic: What in vitro assays are recommended for preliminary pharmacological screening?

Answer:

  • Kinase inhibition: Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Metabolic stability: Assess hepatic clearance via microsomal incubation (human/rat) and LC-MS quantification .

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